2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide
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Description
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A comprehensive study on the synthesis methods, pharmacological properties, and applications of derivatives of piperidine and pyrimidinyl compounds. These derivatives have been explored for various pharmaceutical applications, showcasing the versatility of piperidine and pyrimidine scaffolds in drug design (R. Vardanyan, 2018).
Pharmacological Applications
- Investigations into piperidinomethyl phenoxy propyl butanamides, including compounds with similar structural motifs to 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide, have demonstrated their potential as antiulcer agents. These studies have highlighted the antisecretory activity of these compounds against histamine-induced gastric acid secretion (I. Ueda et al., 1991).
Antioxidant and Enzyme Inhibition
- Pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated for their role as selective aldose reductase inhibitors and exhibited significant antioxidant properties. The structure-activity relationship studies around these compounds provide insights into the design of enzyme inhibitors (C. La Motta et al., 2007).
Corrosion Inhibition
- Piperidine derivatives have also been explored for their application in corrosion inhibition, particularly on iron surfaces. This research demonstrates the broader industrial applications of piperidine-based compounds beyond pharmacological activities (S. Kaya et al., 2016).
Anti-inflammatory Activity
- The synthesis and evaluation of ibuprofen analogs incorporating piperidine and pyrimidinyl groups have shown potent anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions (A. Rajasekaran et al., 1999).
Properties
IUPAC Name |
2-phenoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-16-8-4-2-5-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-6-3-7-13-23/h2,4-5,8-11,15H,3,6-7,12-14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQNWLJOGLGLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CC(=N1)N2CCCCC2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.